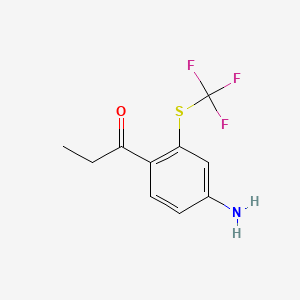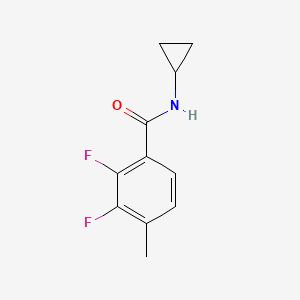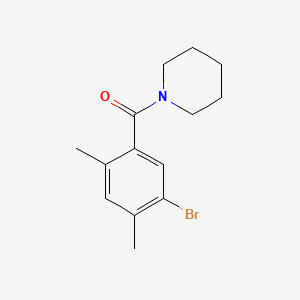![molecular formula C20H32O5 B14040472 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostaglandin E2, also known as dinoprostone, is a naturally occurring prostaglandin with significant physiological and pharmacological roles. It is a lipid compound derived from arachidonic acid and is involved in various biological processes, including inflammation, fever, and the regulation of smooth muscle activity. Prostaglandin E2 is widely used in medicine, particularly in labor induction and the management of certain cardiovascular conditions .
準備方法
Synthetic Routes and Reaction Conditions: Prostaglandin E2 can be synthesized through several chemical routes. One common method involves the oxidation of arachidonic acid by cyclooxygenase enzymes to form prostaglandin endoperoxides, which are then converted to Prostaglandin E2 through specific enzymatic reactions .
Industrial Production Methods: In industrial settings, Prostaglandin E2 is typically produced using biotechnological processes that involve the fermentation of genetically modified microorganisms. These microorganisms are engineered to express the necessary enzymes for the conversion of arachidonic acid to Prostaglandin E2 .
化学反応の分析
Types of Reactions: Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and biological activity.
Common Reagents and Conditions:
Oxidation: Prostaglandin E2 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific functional groups involved.
Major Products: The major products formed from these reactions include various prostaglandin derivatives, which can have distinct biological activities and therapeutic applications .
科学的研究の応用
Prostaglandin E2 has a wide range of scientific research applications across multiple fields:
Chemistry:
- Used as a model compound for studying lipid oxidation and enzymatic reactions.
Biology:
- Plays a crucial role in cell signaling and the regulation of immune responses.
- Involved in the modulation of inflammation and pain.
Medicine:
- Widely used in labor induction and the management of postpartum hemorrhage.
- Investigated for its potential therapeutic effects in conditions such as pulmonary hypertension and cancer .
Industry:
作用機序
Prostaglandin E2 exerts its effects by binding to specific G protein-coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). These receptors activate various intracellular signaling pathways, leading to diverse physiological responses. For example, activation of EP2 and EP4 receptors stimulates the production of cyclic adenosine monophosphate (cAMP), which mediates anti-inflammatory and vasodilatory effects .
類似化合物との比較
Prostaglandin E2 is part of a larger family of prostaglandins, which includes compounds such as Prostaglandin E1, Prostaglandin F2α, and Prostaglandin I2. While these compounds share structural similarities, they have distinct biological activities and therapeutic applications:
Prostaglandin E1: Primarily used for its vasodilatory effects in the treatment of erectile dysfunction and certain cardiovascular conditions.
Prostaglandin F2α: Involved in the regulation of reproductive processes and used in veterinary medicine for inducing labor in animals.
Prostaglandin I2: Known for its potent vasodilatory and anti-platelet aggregation effects, used in the treatment of pulmonary arterial hypertension.
Prostaglandin E2 is unique in its broad range of physiological effects and its extensive use in both clinical and research settings.
特性
分子式 |
C20H32O5 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
(E)-7-[3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+ |
InChIキー |
XEYBRNLFEZDVAW-RTYMFESYSA-N |
異性体SMILES |
CCCCCC(/C=C/C1C(CC(=O)C1C/C=C/CCCC(=O)O)O)O |
正規SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride](/img/structure/B14040434.png)

![4-[2-[5-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B14040441.png)


![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)




